1,5-Dibromoanthraquinone
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 1,5-Dibromoanthraquinone often involves halogenation of anthraquinone compounds. For instance, a related compound, 1,5-Di(hydroxyethoxyethoxyl) anthraquinone, was synthesized from 1,5-dichloroanthraquinone and glycol under alkaline conditions, highlighting the adaptability of anthraquinone derivatives to various substituents and functional groups through halogenation and subsequent reactions (Liu Yao-qi, 2010).
Molecular Structure Analysis
The molecular structure of 1,5-Dibromoanthraquinone, like its derivatives, can be characterized by spectroscopic methods such as HPLC-MS, NMR, IR, and UV-vis, providing detailed information on its functional groups, molecular geometry, and electronic transitions. Such structural characterization is crucial for understanding its reactivity and properties (You Meng-yun, 2011).
Chemical Reactions and Properties
Anthraquinone derivatives engage in various chemical reactions, including photoamination, where 1-Amino-2,4-dibromoanthraquinone was photoaminated by alkylamines under irradiation. This process highlights the photosensitive nature and reactivity of bromoanthraquinones towards nucleophilic substitution, which is critical for the synthesis of dyes and functional materials (H. Inoue & M. Hida, 1974).
Physical Properties Analysis
The physical properties of anthraquinone derivatives, including 1,5-Dibromoanthraquinone, are influenced by their molecular structure. The presence of halogen atoms affects their melting point, solubility, and crystalline structure, which can be studied through recrystallization and melting point determination, as well as X-ray crystallography (B. Deppisch & G. D. Nigam, 1980).
Chemical Properties Analysis
The chemical properties of 1,5-Dibromoanthraquinone, such as its reactivity towards nucleophilic and electrophilic substitution, redox behavior, and interaction with other chemical species, can be deduced from its electronic structure and functional groups. Studies on similar compounds demonstrate the potential for varied chemical transformations, essential for applications in dye synthesis and organic electronics (N. Seidel et al., 2013).
Scientific Research Applications
Results or Outcomes
2. Organic Semiconductors
Results or Outcomes
3. Linear Extension of Anthracene
Application Summary
The compound is used in the functionalization of polycyclic aromatic hydrocarbons (PAHs) via B←N Lewis pair formation. This offers an opportunity to judiciously fine-tune the structural features and optoelectronic properties, to suit the demands of applications in organic electronic devices, bioimaging, and as sensitizers for singlet oxygen .
Methods of Application
The N-directed electrophilic borylation of 2,6-di(pyrid-2-yl)anthracene offers access to linearly extended acene derivatives Py-BR (R = Et, Ph, C6F5). An even more extended conjugated system with seven six-membered rings in a row (Qu-BEt) is obtained by borylation of 2,6-di(quinolin-8-yl)anthracene .
Results or Outcomes
Fluorinated Py-BPf shows particularly advantageous properties, including low-lying HOMO and LUMO levels, strong yellow-green fluorescence, and effective singlet oxygen sensitization, while resisting self-sensitized conversion to its endoperoxide .
4. Dye Synthesis
Application Summary
Anthraquinone colorants come in a wide variety of chemical structures. Almost all natural red dyes are anthraquinones, for instance the well-known alizarin dye (1,2-dihydroxyanthraquinone). Anthraquinone-based dyes are synthesized by the introduction of various substituents, such as –NH2 or -OH groups, into the anthraquinone structure .
5. Electrochemical Applications
Application Summary
Anthraquinone (AQ) has long been identified as a highly promising lead structure for various applications in organic electronics . The compound is used in the functionalization of polycyclic aromatic hydrocarbons (PAHs) via B←N Lewis pair formation .
6. Synthesis of Extended Conjugated Systems
1,5-Dibromoanthraquinone has been used in the synthesis of extended conjugated systems via B←N Lewis pair formation .
Application Summary
The compound is used in the functionalization of polycyclic aromatic hydrocarbons (PAHs) via B←N Lewis pair formation . This offers an opportunity to judiciously fine-tune the structural features and optoelectronic properties, to suit the demands of applications in organic electronic devices, bioimaging, and as sensitizers for singlet oxygen .
Methods of Application
The N-directed electrophilic borylation of 2,6-di(pyrid-2-yl)anthracene offers access to linearly extended acene derivatives . An even more extended conjugated system with seven six-membered rings in a row is obtained by borylation of 2,6-di(quinolin-8-yl)anthracene .
Results or Outcomes
Fluorinated Py-BPf shows particularly advantageous properties, including low-lying HOMO and LUMO levels, strong yellow-green fluorescence, and effective singlet oxygen sensitization, while resisting self-sensitized conversion to its endoperoxide .
Safety And Hazards
When handling 1,5-Dibromoanthraquinone, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
1,5-dibromoanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRLOAAMZYZYQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348618 | |
Record name | 1,5-Dibromoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromoanthraquinone | |
CAS RN |
602-77-7 | |
Record name | 1,5-Dibromoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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